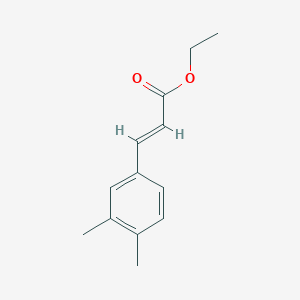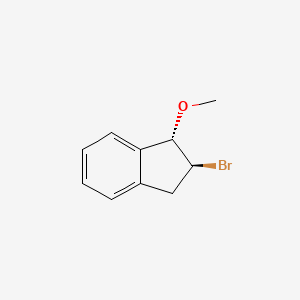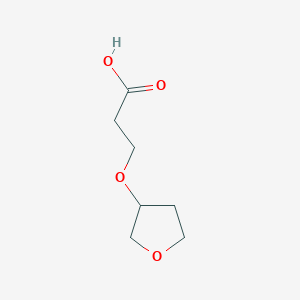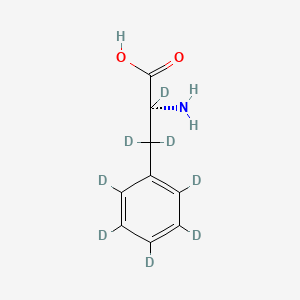![molecular formula C14H18N4O2S B12309294 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirazolo[3,4-d]pirimidina y una porción de espiro[2.5]octano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común involucra la formación del núcleo de pirazolo[3,4-d]pirimidina, seguido de la introducción de la porción de espiro[2.5]octano y el grupo metilsulfonil. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfonil puede oxidarse para formar derivados de sulfona.
Reducción: El núcleo de pirazolo[3,4-d]pirimidina puede reducirse en condiciones específicas para producir diferentes análogos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo metilsulfonil puede producir derivados de sulfona, mientras que la reducción del núcleo de pirazolo[3,4-d]pirimidina puede producir varios análogos reducidos .
Aplicaciones Científicas De Investigación
6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica, incluyendo:
Química medicinal: El compuesto se investiga por su potencial como agente terapéutico debido a su estructura única y actividad biológica.
Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para su uso en el desarrollo de nuevos materiales, como semiconductores orgánicos y dispositivos fotovoltaicos.
Investigación biológica: Los investigadores estudian las interacciones del compuesto con macromoléculas biológicas para comprender su mecanismo de acción y posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina involucra su interacción con objetivos moleculares específicos en el cuerpo. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores selectivos de JAK1: Compuestos con núcleos de pirazolo[3,4-d]pirimidina similares que se dirigen a la enzima Janus cinasa 1 (JAK1).
Unicidad
6-(Metilsulfonil)-1-(espiro[2.5]octan-6-il)-1H-pirazolo[3,4-d]pirimidina es único debido a su combinación de la porción de espiro[2.5]octano y el núcleo de pirazolo[3,4-d]pirimidina, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C14H18N4O2S |
|---|---|
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1-spiro[2.5]octan-6-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)13-15-8-10-9-16-18(12(10)17-13)11-2-4-14(5-3-11)6-7-14/h8-9,11H,2-7H2,1H3 |
Clave InChI |
PJDUPCIIJJEIKT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCC4(CC3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)


![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)




